REACTION_CXSMILES
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[Cl-].[Al+3].[Cl-].[Cl-].[C:5]1([CH:11]2[CH2:16][CH2:15][C:14](=[O:17])[CH2:13][CH2:12]2)[CH:10]=[CH:9][CH:8]=[CH:7][CH:6]=1.C(Cl)(=O)[C:19]([Cl:21])=[O:20].[Cl-].[Ca+2].[Cl-]>C(Cl)Cl.O>[O:17]=[C:14]1[CH2:15][CH2:16][CH:11]([C:5]2[CH:10]=[CH:9][C:8]([C:19]([Cl:21])=[O:20])=[CH:7][CH:6]=2)[CH2:12][CH2:13]1 |f:0.1.2.3,6.7.8|
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Name
|
|
Quantity
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133.3 g
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Type
|
reactant
|
Smiles
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[Cl-].[Al+3].[Cl-].[Cl-]
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Name
|
|
Quantity
|
250 mL
|
Type
|
solvent
|
Smiles
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C(Cl)Cl
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Name
|
|
Quantity
|
174.2 g
|
Type
|
reactant
|
Smiles
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C1(=CC=CC=C1)C1CCC(CC1)=O
|
Name
|
|
Quantity
|
133.3 g
|
Type
|
reactant
|
Smiles
|
[Cl-].[Al+3].[Cl-].[Cl-]
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Name
|
|
Quantity
|
500 mL
|
Type
|
solvent
|
Smiles
|
C(Cl)Cl
|
Name
|
|
Quantity
|
172 mL
|
Type
|
reactant
|
Smiles
|
C(C(=O)Cl)(=O)Cl
|
Name
|
|
Quantity
|
300 g
|
Type
|
reactant
|
Smiles
|
[Cl-].[Ca+2].[Cl-]
|
Name
|
|
Quantity
|
1 L
|
Type
|
solvent
|
Smiles
|
O
|
Name
|
ice water
|
Quantity
|
500 mL
|
Type
|
reactant
|
Smiles
|
|
Name
|
|
Quantity
|
250 mL
|
Type
|
solvent
|
Smiles
|
C(Cl)Cl
|
Control Type
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UNSPECIFIED
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Setpoint
|
2 °C
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Type
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CUSTOM
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Details
|
The reaction mixture was stirred for a further 30 minutes until a clear solution
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Rate
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UNSPECIFIED
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RPM
|
0
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Conditions are dynamic
|
1
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Details
|
See reaction.notes.procedure_details.
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Type
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ADDITION
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Details
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was treated dropwise at 20° C.
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Type
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TEMPERATURE
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Details
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while cooling
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Type
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CUSTOM
|
Details
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was obtained
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Type
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ADDITION
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Details
|
This mixture was subsequently treated dropwise at 20°-25° C. within 1 hour with the above solution of the 4-phenylcyclohexanone-aluminium chloride complex
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Duration
|
1 h
|
Type
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STIRRING
|
Details
|
The reaction mixture was stirred for a further 30 minutes
|
Duration
|
30 min
|
Type
|
ADDITION
|
Details
|
added dropwise within 20 minutes
|
Duration
|
20 min
|
Type
|
STIRRING
|
Details
|
The mixture was stirred at room temperature for a further 1.5 hours
|
Duration
|
1.5 h
|
Type
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CUSTOM
|
Details
|
The organic phase was separated
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Type
|
WASH
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Details
|
washed with 500 ml of semi-saturated sodium chloride solution
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Type
|
EXTRACTION
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Details
|
The aqueous phases were back-extracted twice with 500 ml of methylene chloride each time
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Type
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DRY_WITH_MATERIAL
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Details
|
The combined organic phase was dried over sodium sulfate
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Type
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FILTRATION
|
Details
|
filtered
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Type
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CONCENTRATION
|
Details
|
concentrated
|
Reaction Time |
30 min |
Name
|
|
Type
|
product
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Smiles
|
O=C1CCC(CC1)C1=CC=C(C(=O)Cl)C=C1
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Source
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Open Reaction Database (ORD) |
Description
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The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |